molecular formula C10H5ClN2OS B13253745 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile

Cat. No.: B13253745
M. Wt: 236.68 g/mol
InChI Key: DRJLYHIEGXAFBF-UHFFFAOYSA-N
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Description

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile typically involves the condensation of 5-chloro-3-hydroxypyridine with thiophene-2-carbonitrile. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 5-(5-Chloro-3-oxopyridin-2-yl)thiophene-2-carbonitrile.

    Reduction: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-amine.

    Substitution: 5-(5-Substituted-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile.

Scientific Research Applications

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and nitrile groups are likely involved in hydrogen bonding and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

Its combination of pyridine and thiophene rings also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C10H5ClN2OS

Molecular Weight

236.68 g/mol

IUPAC Name

5-(5-chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C10H5ClN2OS/c11-6-3-8(14)10(13-5-6)9-2-1-7(4-12)15-9/h1-3,5,14H

InChI Key

DRJLYHIEGXAFBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C2=C(C=C(C=N2)Cl)O)C#N

Origin of Product

United States

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